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An In-Depth Technical Guide to the Analysis of Crosslinked Peptides: A Comparative Look at
StavroX and Alternatives

For researchers, scientists, and drug development professionals venturing into the structural
analysis of proteins and their complexes, crosslinking mass spectrometry (XL-MS) has become
an indispensable tool. This technique provides crucial distance constraints, revealing the
architecture of protein assemblies in their near-native states.[1][2] However, the complexity of
XL-MS data, a convoluted mixture of linear peptides, monolinked peptides, and the coveted
crosslinked pairs, presents a significant analytical challenge.[3][4][5] This guide provides a
deep dive into the bioinformatics software designed to navigate this complexity, with a special
focus on the widely-used StavroX and its place among other powerful alternatives.

The Crux of the Matter: Why Specialized Software is
Essential

Atypical XL-MS experiment involves covalently linking spatially proximate amino acid residues
within a protein or protein complex, followed by enzymatic digestion and analysis by tandem
mass spectrometry (MS/MS).[1][6] The resulting spectra are a composite of fragment ions from
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two different peptides, making manual interpretation nearly impossible. Bioinformatics software
automates this process by:

« In Silico Digestion: Generating a theoretical database of all possible peptides and
crosslinked pairs from the protein sequences of interest.[4]

e Spectrum Matching: Comparing the experimental MS/MS spectra against the theoretical
fragment ions of potential crosslinked candidates.[4][7]

e Scoring and Validation: Assigning a score to each potential match based on the quality and
number of identified fragment ions and estimating a false discovery rate (FDR) to ensure the
reliability of the results.[4][8]

StavroX: The User-Friendly Workhorse

StavroX has established itself as a valuable tool in the XL-MS field, primarily due to its easy-to-
use graphical user interface (GUI) and highly automated analysis pipeline, which significantly
reduces analysis time.[3][4][9] Initially designed for non-cleavable crosslinkers like BS3 and
DSS, it has since been merged with MeroX, extending its capabilities to MS-cleavable
crosslinkers.[10][11][12]

The general workflow within StavroX is straightforward.[4][13] The user provides the protein
sequences in FASTA format and the mass spectrometry data files (in common formats like
.mgf, .mzML, or . mzXML).[12][13] The software then performs an in-silico digestion and
calculates all possible crosslinked products based on the specified crosslinker chemistry and
protease.[4] These theoretical products are compared against the acquired MS and MS/MS
data. A revised scoring algorithm based on the probability of ion occurrence and signal intensity
is used to rank the candidates, which can then be visualized and validated by the user.[10]

The Competitive Landscape: Alternative XL-MS
Software

While StavroX provides a robust and accessible solution, several other software packages offer
unique features and integrations that may be better suited for specific experimental designs or
laboratory environments.
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o MeroX: Now integrated into a single software tool with StavroX, MeroX was specifically
developed for the analysis of data from MS-cleavable crosslinkers, such as DSBU.[8][10][11]
This specialization allows for a more targeted and often faster analysis when using these
types of reagents.[14][15]

o XlinkX: Developed as a node for the commercial Thermo Fisher Scientific Proteome
Discoverer platform, XlinkX offers seamless integration for labs already using this software
for proteomics analysis.[11][16][17] It supports both non-cleavable and MS-cleavable linkers
and employs advanced, machine-learning-driven FDR control.[16]

e MaxLynx: Similar to XlinkX, MaxLynx is integrated into another popular proteomics software
environment, MaxQuant.[18] This integration facilitates combined qualitative and quantitative
analyses within a familiar workflow for MaxQuant users.

e pLink: This tool is recognized for its robust bioinformatics pipeline for identifying crosslinked
peptides from complex mixtures and controlling for false discoveries.[19]

e XiSEARCH: In comparative studies, XiSEARCH has been shown to identify a high number
of crosslinked interactions, making it a strong candidate for discovery-focused experiments.
[14][15]

At a Glance: Feature Comparison of XL-MS Software

To aid in the selection process, the following table summarizes the key features of StavroX and
its main competitors.
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Performance Insights: A Data-Driven Comparison

Objective performance metrics are crucial for software evaluation. A study comparing MeroX,

MaxLynx, and XISEARCH for analyzing a bacterial membrane protein complex crosslinked with
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both a non-cleavable (BS3) and an MS-cleavable (DSBU) linker provided valuable insights.[14]
[15]

Identified .
Software Crosslinker Interactions P_rocessmg Ease of Use
(DSBU) Time
XiISEARCH DSBU 311 Longest Moderate
User-friendly
Not specified, but interface with
MeroX DSBU & BS3 fewer than Shortest spectrum
XiSEARCH visualization[14]
[15]
MS/MS spectrum
not shown in
MaxLynx DSBU 57 Longest GUI, hindering
verification[14]
[15]

Data synthesized from Ozturk et al., 2021.[14][15]

This study highlights a common trade-off: XiISEARCH yielded the most interactions but required
the longest processing time.[14][15] MeroX was the fastest and the only one of the three to
successfully complete the analysis with the non-cleavable BS3 linker data, suggesting it may
be more robust for diverse datasets.[14][15]

Visualizing the Path: From Benchtop to Model

The overall XL-MS workflow, from the initial experiment to the final data interpretation, is a
multi-step process.
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Caption: The experimental and computational workflow in crosslinking mass spectrometry.

Choosing the right software is a critical decision point within this workflow. The following
diagram illustrates a logical approach to selecting the most appropriate tool.
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Caption: Decision tree for selecting appropriate XL-MS analysis software.
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A Self-Validating System: Representative
Experimental Protocol

The integrity of the final data is contingent upon a meticulously executed experimental protocol.
Below is a representative workflow for a BS3-based crosslinking experiment.

Objective: To identify intra- and inter-molecular crosslinks in a purified protein complex.
Materials:

 Purified protein complex (high purity is critical)[20]

¢ Crosslinking-compatible buffer (e.g., 20 mM HEPES, pH 7.8)[20]

o BS3 (bis(sulfosuccinimidyl) suberate) crosslinker, freshly prepared in anhydrous DMSOJ[20]
e Quenching solution (e.g., 1 M Tris-HCI, pH 8.0)

e Denaturing buffer (e.g., 8 M Urea)

o DTT (dithiothreitol) and IAA (iodoacetamide) for reduction and alkylation

o Trypsin (mass spectrometry grade)

e Size Exclusion Chromatography (SEC) column for peptide enrichment[1][8]
Methodology:

e Optimization of Crosslinking:

o Rationale: To generate sufficient crosslinked products without causing excessive
aggregation.

o Protocol: Incubate the protein complex (~1 mg/mL) with varying molar excesses of BS3
(e.g., 10x, 25x, 50x) for 30 minutes at room temperature. Analyze the reaction products by
SDS-PAGE. The optimal concentration will show the appearance of higher molecular
weight bands corresponding to crosslinked species with minimal protein loss in high-
molecular-weight aggregates.[20]
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Preparative Scale Crosslinking:
o Rationale: To generate enough material for MS analysis.

o Protocol: Perform the reaction using the optimized BS3 concentration determined in step
1. After 30 minutes, quench the reaction by adding Tris-HCI to a final concentration of 50
mM and incubating for 15 minutes.

Protein Denaturation, Reduction, and Alkylation:
o Rationale: To unfold the proteins, making them accessible to trypsin for efficient digestion.

o Protocol: Add urea to the quenched reaction to a final concentration of 8 M. Add DTT to 10
mM and incubate for 1 hour at 37°C. Cool to room temperature and add IAA to 20 mM,
then incubate for 30 minutes in the dark.

Enzymatic Digestion:
o Rationale: To cleave the crosslinked proteins into peptides suitable for mass spectrometry.

o Protocol: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea
concentration to <2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight
at 37°C.

Enrichment of Crosslinked Peptides:

o Rationale: Crosslinked peptides are typically low in abundance compared to linear
peptides. Enrichment significantly increases their chance of detection by MS.[1][8]

o Protocol: Acidify the digest with formic acid. Fractionate the peptide mixture using an SEC
column. Crosslinked peptides, being larger, will elute earlier than most linear peptides.
Collect fractions corresponding to the higher molecular weight species.

LC-MS/MS Analysis:

o Rationale: To separate the peptides and acquire fragmentation spectra for identification.
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o Protocol: Analyze the enriched fractions by LC-MS/MS on a high-resolution mass
spectrometer (e.g., an Orbitrap).[21] Use a data-dependent acquisition (DDA) method
optimized for identifying crosslinked peptides.

¢ Bioinformatic Analysis:
o Rationale: To identify the crosslinked peptide pairs from the complex MS/MS data.

o Protocol: Process the generated .raw or converted .mzML files using your chosen software
(e.g., StavroX). Set the search parameters to match the experimental conditions: specify
BS3 as the crosslinker, trypsin as the enzyme, carbamidomethyl (C) as a fixed
modification, and oxidation (M) as a variable modification. Set appropriate precursor and
fragment mass tolerances and execute the search. Validate the high-scoring candidates
by manually inspecting the annotated MS/MS spectra.

Conclusion and Authoritative Grounding

The selection of bioinformatics software is a critical determinant of success in crosslinking
mass spectrometry. StavroX, particularly through its integration with MeroX, offers a powerful,
free, and user-friendly standalone option for analyzing data from both non-cleavable and MS-
cleavable crosslinkers.[10][11] For laboratories heavily invested in the Thermo Fisher Scientific
or MaxQuant ecosystems, integrated solutions like XlinkX and MaxLynx provide streamlined
workflows and should be strongly considered.[16][18]

Ultimately, the choice depends on the specific crosslinking chemistry employed, available
instrumentation and software platforms, budget, and the user's computational comfort level. By
understanding the capabilities and workflows of each tool, researchers can select the optimal
software to transform complex spectral data into meaningful structural insights, advancing our
understanding of the intricate machinery of life.

References

o Gotze, M., Pettelkau, J., Schaks, S., et al. (2012). StavroX—A Software for Analyzing
Crosslinked Products in Protein Interaction Studies. Journal of the American Society for
Mass Spectrometry, 23(1), 76—-87. [Link]

© 2026 BenchChem. All rights reserved. 10/ 15 Tech Support


https://ricerca.univaq.it/retrieve/c159a6d1-9afc-4730-9d6b-035ee6c639d9/a-simple-cross-linking-mass-spectrometry.pdf
https://stavrox.com/
https://nativems.gatech.edu/software-tools
https://www.hecklab.com/software/xlinkx/
https://www.researchgate.net/figure/Comparison-of-MaxLynx-against-other-cross-link-search-engines-on-the-noncleavable_fig3_354195140
https://doi.org/10.1007/s13361-011-0261-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7693409?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

StavroX and MeroX Official Website. (n.d.). StavroX and MeroX: Tools for Identifying Cross-
Linked Peptides from Mass Spectrometric Data. Retrieved from [Link]

Gotze, M., Pettelkau, J., Schaks, S., et al. (2011). StavroX—A Software for Analyzing
Crosslinked Products in Protein Interaction Studies. Journal of the American Society for
Mass Spectrometry. [Link]

Hecklab. (n.d.). XlinkX for Proteome Discoverer. Retrieved from [Link]

Ozturk, S., Arslan, M., & Ture, M. (2021). Comparison of XL-MS Software to Identify Protein
Interactions. Open METU. [Link]

bio.tools. (n.d.). StavroX. Retrieved from [Link]

Ozturk, S., Arslan, M., & Ture, M. (2021). Comparison of XL-MS Software to Identify Protein
Interactions. OpenMETU. [Link]

Lenz, S., et al. (2024). A Workflow for Improved Analysis of Cross-Linking Mass
Spectrometry Data Integrating Parallel Accumulation—Serial Fragmentation with MeroX and
Skyline. Analytical Chemistry. [Link]

Native MS Guided Structural Biology Center. (n.d.). Software Tools. Retrieved from [Link]

Lenz, S., et al. (2024). A Workflow for Improved Analysis of Cross-linking Mass Spectrometry
Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline.
PubMed. [Link]

Yu, C., & Huang, L. (2023). Innovation in Cross-Linking Mass Spectrometry Workflows:
Toward a Comprehensive, Flexible, and Customizable Data Analysis Platform. ACS
Publications. [Link]

Scribd. (n.d.). Uop Merox Process. Retrieved from [Link]
GWASTutorial. (n.d.). PLINK basics. Retrieved from [Link]

Rappsilber, J., & Hura, G. L. (2016). Structural Analysis of Protein Complexes by Cross-
Linking and Mass-Spectrometry. Methods in Molecular Biology. [Link]

© 2026 BenchChem. All rights reserved. 11/15 Tech Support


https://www.stavrox.com/
https://pubs.acs.org/doi/10.1007/s13361-011-0261-2
https://hecklab.com/xlinkx-for-proteome-discoverer/
https://open.metu.edu.tr/handle/11511/96489
https://bio.tools/stavrox
https://open.metu.edu.tr/bitstream/handle/11511/96489/Comparison%20of%20XL-MS%20Software%20to%20Identify%20Protein%20Interactions.pdf
https://pubs.acs.org/doi/10.1021/acs.analchem.4c00829
https://www.nativems.org/resources/software-tools
https://pubmed.ncbi.nlm.nih.gov/38696819/
https://pubs.acs.org/doi/10.1021/acs.analchem.3c01931
https://www.scribd.com/document/39474776/Uop-Merox-Process-G-A-Dziabis
https://gwastutorial.github.io/docs/plink-basics
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5581335/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7693409?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Klykov, O., et al. (2018). Simplified Protocol for Cross-linking Mass Spectrometry Using the
MS-Cleavable Cross-linker DSBU with Efficient Cross-link Identification. Analytical
Chemistry. [Link]

Lenz, S., et al. (2024). A Workflow for Improved Analysis of Cross-linking Mass Spectrometry
Data Integrating Parallel Accumulation-Serial Fragmentation. bioRxiv. [Link]

Wikipedia. (n.d.). Merox. Retrieved from [Link]

Max Perutz Labs. (2021). Sample preparation guidelines for MS-based cross-linking (XL-
MS). [Link]

Tabb, D. L. (2013). Evaluating protein interactions through cross-linking mass spectrometry:
New bioinformatics tools enable the recognition of neighboring amino acids in protein
complexes. Proteomics. [Link]

Gotze, M., et al. (2019). A Simple Cross-Linking/Mass Spectrometry Workflow for Studying
System-wide Protein Interactions. Analytical Chemistry. [Link]

Chang, C. C., et al. (2015). Second-generation PLINK: rising to the challenge of larger and
richer datasets. GigaScience. [Link]

StavroX and MeroX Official Website. (n.d.). Quick User Guide. Retrieved from [Link]
Bioinformatics Home. (n.d.). StavroX. Retrieved from [Link]
cog-genomics.org. (n.d.). Linkage - PLINK 2.0. Retrieved from [Link]

Springer Nature Experiments. (n.d.). Cross-linking Protocols and Methods. Retrieved from
[Link]

Klykov, O., et al. (2020). Accurate and automated high-coverage identification of chemically
cross-linked peptides with MaxLynx. Nature Communications. [Link]

cog-genomics.org. (n.d.). PLINK 2.0 alpha. Retrieved from [Link]

Chavez, J. D., & Bruce, J. E. (2019). Systems structural biology measurements by in vivo
cross-linking with mass spectrometry. Nature Protocols. [Link]

© 2026 BenchChem. All rights reserved. 12 /15 Tech Support


https://pubs.acs.org/doi/10.1021/acs.analchem.8b02298
https://www.biorxiv.org/content/10.1101/2024.02.13.580145v1
https://en.wikipedia.org/wiki/Merox
https://www.maxperutzlabs.ac.at/sites/default/files/2021-03/XL-MS_guidelines_MPL_MS_Facility_2021.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3651817/
https://pubs.acs.org/doi/10.1021/acs.analchem.9b03957
https://academic.oup.com/gigascience/article/4/1/s13742-015-0047-8/2707205
http://www.stavrox.com/qug.htm
https://bioinformatics.ca/tool/stavrox
https://www.cog-genomics.org/plink/2.0/assoc#ld
https://experiments.springernature.com/keywords/cross-linking
https://www.researchgate.net/figure/Comparison-of-MaxLynx-against-other-cross-link-search-engines-on-the-noncleavable-cross_fig1_344186522
https://www.cog-genomics.org/plink/2.0/
https://www.nature.com/articles/s41596-019-0182-4
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7693409?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

StavroX and MeroX Official Website. (n.d.). Help and Contact. Retrieved from [Link]

Raschle, M., et al. (2016). CLMSVault: a software suite for protein cross-linking mass
spectrometry data analysis and visualization. BMC Bioinformatics. [Link]

cog-genomics.org. (2020). Standard data input - PLINK 2.0. Retrieved from [Link]
UOP. (n.d.). UOP Merox Mercaptide Sensor. Retrieved from [Link]
UOP. (n.d.). UOP MEROX NO. 8™ CATALYST. Retrieved from [Link]

Kosinski, J., et al. (2015). Xlink Analyzer: Software for analysis and visualization of cross-
linking data in the context of three-dimensional structures. Journal of Structural Biology.
[Link]

Kanimozhi, C., et al. (2020). MaXLinker: Proteome-wide Cross-link Identifications with High
Specificity and Sensitivity. iScience. [Link]

Gimat. (2013). Merox Plus. Retrieved from [Link]

News in Proteomics Research. (2018). Finally learned the XlinkX workflow and nodes!.
Retrieved from [Link]

Molelixir Informatics. (2025). Top 10 Bioinformatics Tools for Protein Network & Pathway
Analysis. YouTube. [Link]

Tang, Y., et al. (2006). Pro-CrossLink. Software tool for protein cross-linking and mass
spectrometry. Analytical Chemistry. [Link]

Singh, S., & Singh, S. (2025). Bioinformatics tools in protein analysis: Structure prediction,
interaction modelling, and function relationship. European Journal of Sustainable
Development Research. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 13/15 Tech Support


https://www.stavrox.com/help.htm
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5480133/
https://www.cog-genomics.org/plink/2.0/input
https://www.uop.com/content/dam/uop/en/documents/product-data-sheet/uop-merox-mercaptide-sensor-pds.pdf
https://www.uop.com/content/dam/uop/en/documents/product-data-sheet/uop-merox-no-8-catalyst-pds.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4742359/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7016624/
https://www.gimat.it/wp-content/uploads/2013/06/Merox-Plus.pdf
http://news-in-proteomics-research.blogspot.com/2018/05/finally-learned-xlinkx-workflow-and.html
https://www.youtube.com/watch?v=k-yv4Q4Yqys
https://pubmed.ncbi.nlm.nih.gov/16579590/
https://www.ejosdr.com/index.php/ejosdr/article/view/435
https://www.benchchem.com/product/b7693409?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7693409?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Sources

. biolchem.huji.ac.il [biolchem.huji.ac.il]

. iscrm.uw.edu [iscrm.uw.edu]

. semanticscholar.org [semanticscholar.org]

. pubs.acs.org [pubs.acs.org]

. biorxiv.org [biorxiv.org]

. pubs.acs.org [pubs.acs.org]

. StavroX and MeroX - Help and Contact [stavrox.com]

. pubs.acs.org [pubs.acs.org]

°
(] [e0] ~ (o)) [6)] EaN w N -

. bio.tools [bio.tools]

e 10. StavroX and MeroX: Tools for Identifying Cross-Linked Peptides from Mass
Spectrometric Data [stavrox.com]

e 11. nativems.gatech.edu [nativems.gatech.edu]

e 12. StavroX [bioinformaticshome.com]

e 13. StavroX and MeroX - Quick User Guide [stavrox.com]

e 14. open.metu.edu.tr [open.metu.edu.tr]

e 15. Comparison of XL-MS Software to Identify Protein Interactions [open.metu.edu.tr]
e 16. Hecklab.com | XlinkX for Proteome Discoverer [hecklab.com]

e 17. Technical documentation [docs.thermofisher.com]

e 18. researchgate.net [researchgate.net]

¢ 19. Evaluating protein interactions through cross-linking mass spectrometry: New
bioinformatics tools enable the recognition of neighboring amino acids in protein complexes -
PMC [pmc.ncbi.nlm.nih.gov]

¢ 20. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
e 21. ricerca.univagq.it [ricerca.univag.it]

¢ To cite this document: BenchChem. [Analysis of crosslinked peptides using bioinformatics
software like StavroX]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7693409/docs#analysis-of-crosslinked-peptides-
using-bioinformatics-software-like-stavrox]

© 2026 BenchChem. All rights reserved. 14 /15 Tech Support


http://biolchem.huji.ac.il/nirka/Nir_Papers/2018_Slavin_MiMB_XL-MS.pdf
https://iscrm.uw.edu/wp-content/uploads/2019/08/NatureProtocolsAug19.pdf
https://www.semanticscholar.org/paper/StavroX%E2%80%94A-Software-for-Analyzing-Crosslinked-in-G%C3%B6tze-Pettelkau/1abf08cdd76a91e8ad3bc1bb8de65dc3030c8a6a
https://pubs.acs.org/doi/10.1007/s13361-011-0261-2
https://www.biorxiv.org/content/10.1101/2024.02.13.580038v1.full.pdf
https://pubs.acs.org/doi/10.1021/jasms.3c00123
https://stavrox.com/help.htm
https://pubs.acs.org/doi/10.1021/acs.analchem.8b02593
https://bio.tools/stavrox
https://stavrox.com/
https://stavrox.com/
https://nativems.gatech.edu/software-tools
https://bioinformaticshome.com/tools/proteomics/descriptions/StavroX.html
https://stavrox.com/qug.htm
https://open.metu.edu.tr/bitstream/handle/11511/101873/HIBIT22_paper_91.pdf
https://open.metu.edu.tr/handle/11511/101873
https://www.hecklab.com/software/xlinkx/
https://docs.thermofisher.com/r/Proteome-Discoverer-3.1-User-Guide/en-US1297047179v1
https://www.researchgate.net/figure/Comparison-of-MaxLynx-against-other-cross-link-search-engines-on-the-noncleavable_fig3_354195140
https://pmc.ncbi.nlm.nih.gov/articles/PMC3730130/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3730130/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3730130/
https://www.maxperutzlabs.ac.at/fileadmin/user_upload/Facilities/Mass_Spec/MS_Cross_linking_guidelines_01.pdf
https://ricerca.univaq.it/retrieve/c159a6d1-9afc-4730-9d6b-035ee6c639d9/a-simple-cross-linking-mass-spectrometry.pdf
https://www.benchchem.com/product/b7693409/docs#analysis-of-crosslinked-peptides-using-bioinformatics-software-like-stavrox
https://www.benchchem.com/product/b7693409/docs#analysis-of-crosslinked-peptides-using-bioinformatics-software-like-stavrox
https://www.benchchem.com/product/b7693409/docs#analysis-of-crosslinked-peptides-using-bioinformatics-software-like-stavrox
https://www.benchchem.com/product/b7693409/docs#analysis-of-crosslinked-peptides-using-bioinformatics-software-like-stavrox
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7693409?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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